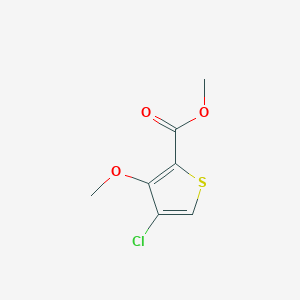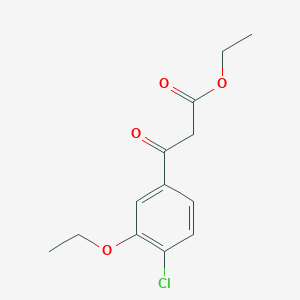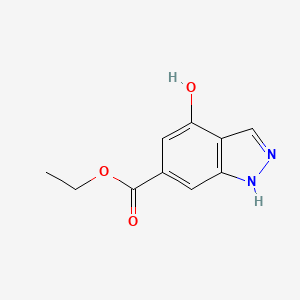
4-Chloro-3'-methyl-biphenyl-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3’-methyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H12ClN It is a derivative of biphenyl, containing a chlorine atom and a methyl group attached to the biphenyl structure
Méthodes De Préparation
The synthesis of 4-Chloro-3’-methyl-biphenyl-2-ylamine typically involves aromatic substitution reactions. One common method is the reaction of 4-chlorobiphenyl with methylamine under specific conditions. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity. The reaction conditions may include elevated temperatures and the presence of solvents like chloroform or methanol .
Analyse Des Réactions Chimiques
4-Chloro-3’-methyl-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines. .
Applications De Recherche Scientifique
4-Chloro-3’-methyl-biphenyl-2-ylamine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: In the industrial sector, 4-Chloro-3’-methyl-biphenyl-2-ylamine is used in the production of polymers and other materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3’-methyl-biphenyl-2-ylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of fungal growth. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Chloro-3’-methyl-biphenyl-2-ylamine can be compared with other similar compounds, such as:
4-Chloro-2-aminobiphenyl: This compound is similar in structure but lacks the methyl group.
2-Chloro-4’-methyl-biphenyl-4-ylamine: This compound has a similar structure but with the chlorine and methyl groups in different positions.
4’-Chloro-2-aminobiphenyl hydrochloride: This is a hydrochloride salt form of a similar compound, used in different industrial and research applications.
The uniqueness of 4-Chloro-3’-methyl-biphenyl-2-ylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H12ClN |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
5-chloro-2-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H12ClN/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h2-8H,15H2,1H3 |
Clé InChI |
AFISGOCBYWVLFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)









![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)

